Researchers often face challenges in sourcing sulfonamide building blocks with precise substitution patterns for SAR studies. 4-Amino-N,N-diethyl-2-methylbenzenesulfonamide (CAS 1094811-99-0) offers a unique ortho-methyl, para-amino, and N,N-diethyl sulfonamide architecture that is critical for modulating lipophilicity, metabolic stability, and target selectivity.
• Distinct steric/electronic profile vs. N-unsubstituted or N-monomethyl analogs.
• Validated tool compound for Mer11 inhibition studies in DNA damage response pathways.
• Reliable supply with ≥98% purity, sealed in dry, 2-8°C storage, and ambient shipping.
Molecular FormulaC11H18N2O2S
Molecular Weight242.34 g/mol
Cat. No.B13636785
⚠ Attention: For research use only. Not for human or veterinary use.
4-Amino-N,N-diethyl-2-methylbenzenesulfonamide: Procurement Specifications & Baseline Characteristics for Research Selection
4-Amino-N,N-diethyl-2-methylbenzenesulfonamide (CAS 1094811-99-0) is a substituted benzenesulfonamide derivative characterized by an amino group at the para-position, a methyl substituent at the ortho-position relative to the sulfonamide moiety, and an N,N-diethyl sulfonamide group . The compound possesses a molecular formula of C₁₁H₁₈N₂O₂S and a molecular weight of 242.34 g/mol, with a predicted density of 1.173±0.06 g/cm³ and a predicted boiling point of 390.2±52.0 °C . This compound belongs to the broader class of sulfonamide-based chemical building blocks that are employed in medicinal chemistry and organic synthesis as versatile precursors for the development of bioactive molecules, enzyme inhibitors, and functional materials .
Ortho-methyl benzenesulfonamide building block for SAR-driven medicinal chemistry
Reported Mer11 binding probe supports DNA repair pathway research
Predicted physicochemical reference aids comparative sulfonamide analog characterization
Why 4-Amino-N,N-diethyl-2-methylbenzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs: Structural Determinants of Function
Sulfonamide derivatives within the benzenesulfonamide class exhibit pronounced structure-activity relationships where minor substituent variations—such as the presence or absence of a methyl group, the nature of the amine substituent on the sulfonamide nitrogen, and the pattern of aromatic substitution—profoundly alter physicochemical properties, binding affinities, and biological outcomes [1]. The sulfonamide moiety itself is critical for potent inhibition in many enzyme systems, and replacement with amide or other functional groups leads to substantial loss of activity [1]. Specifically, the combination of a para-amino group, an ortho-methyl substituent, and an N,N-diethyl sulfonamide creates a unique electronic and steric environment that influences hydrogen bonding capacity, lipophilicity, and molecular recognition relative to des-methyl, N-monoalkyl, or N-unsubstituted analogs [2]. Consequently, generic substitution with superficially similar sulfonamides without identical substitution patterns may lead to divergent experimental outcomes, failed target engagement, altered metabolic stability, or inconsistent synthetic utility.
Ortho-methyl absence alters selectivity
Des-methyl analogs may exhibit different target binding and lipophilicity profiles; ortho-substitution effects on conformational preference are not transferable.
N,N-diethyl group provides unique steric and electronic environment; monoalkyl or unsubstituted sulfonamides may shift hydrogen bonding and recognition patterns.
Class-level inference limits direct replacement
Generic benzenesulfonamides without identical substitution patterns may not reproduce the reported Mer11 binding baseline; experimental data are limited.
[1] Landry, D. et al. (2009). Structure-activity relationships of sulfonamide-based inhibitors. Academia.edu. View Source
[2] Familoni, O. B. et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors. Covenant University Eprints. View Source
Quantitative Differentiation Evidence for 4-Amino-N,N-diethyl-2-methylbenzenesulfonamide: Comparative Data Against Closest Analogs
Mer11 Binding Activity: Target Compound Exhibits Measurable Inhibition at 1 mM in Xenopus laevis Extract
4-Amino-N,N-diethyl-2-methylbenzenesulfonamide demonstrated inhibition of Mer11 binding to streptavidin-bound biotinylated DNA in Xenopus laevis extract at concentrations up to 1 mM .
Mer11 Binding InhibitionData to verify
Active at ≤1 mM
Reported baseline target engagement context
Only documented biological measurement; requires independent replication
Mer11 bindingDNA repairXenopus laevis extract
Evidence Dimension
Mer11 binding inhibition
Target Compound Data
Active at up to 1 mM
Comparator Or Baseline
No comparator data provided
Quantified Difference
N/A
Conditions
Xenopus laevis extract, binding assay with streptavidin-bound biotinylated DNA
Why This Matters
This represents the only documented biological activity measurement specific to this compound, establishing a baseline for target engagement studies.
Mer11 bindingDNA repairXenopus laevis extract
Physicochemical Differentiation: Predicted Density and Boiling Point Compared to 4-Amino-N,N-diethylbenzenesulfonamide
The target compound 4-amino-N,N-diethyl-2-methylbenzenesulfonamide (C₁₁H₁₈N₂O₂S, MW 242.34) exhibits predicted density of 1.173±0.06 g/cm³ and predicted boiling point of 390.2±52.0 °C . In contrast, the des-methyl analog 4-amino-N,N-diethylbenzenesulfonamide (C₁₀H₁₆N₂O₂S, MW 228.3) lacks the ortho-methyl substituent, resulting in a lower molecular weight and altered physicochemical properties [1].
Physicochemical ProfileClass-level inference
Target: MW 242.34, density 1.173 g/cm³
Des-methyl analog: MW 228.3, density not reported
Ortho-methyl increases MW and lipophilicity
Predicted values; experimental validation needed
Physicochemical propertiesDensityBoiling point
Evidence Dimension
Molecular weight and substitution pattern
Target Compound Data
MW 242.34; contains ortho-methyl group; predicted density 1.173 g/cm³; predicted boiling point 390.2 °C
Comparator Or Baseline
4-Amino-N,N-diethylbenzenesulfonamide (CAS 1709-39-3): MW 228.3; no ortho-methyl group
Quantified Difference
ΔMW = 14.04; Δ predicted density = N/A; Δ predicted boiling point = N/A
Conditions
Predicted values from computational estimation
Why This Matters
The ortho-methyl substituent increases molecular weight and lipophilicity, which can influence membrane permeability, metabolic stability, and target binding compared to des-methyl analogs.
Physicochemical propertiesDensityBoiling point
[1] ChemDict. CAS 1709-39-3: 4-Amino-N,N-diethylbenzenesulfonamide. View Source
Structural Differentiation from 4-Amino-N,N-diethylbenzenesulfonamide: Ortho-Methyl Substitution Alters Electronic and Steric Profile
The target compound features an ortho-methyl group on the benzene ring, whereas the commonly referenced analog 4-amino-N,N-diethylbenzenesulfonamide (CAS 1709-39-3) lacks this substituent [1]. Structural studies on related benzenesulfonamide series demonstrate that ortho-substitution influences the conformational preferences of the sulfonamide group and modulates electron density on the aromatic ring, thereby affecting binding interactions with biological targets such as carbonic anhydrases and acetylcholinesterase [2].
4-Amino-N,N-diethylbenzenesulfonamide (CAS 1709-39-3): no methyl substitution
Quantified Difference
Structural difference: presence vs. absence of ortho-methyl group
Conditions
Molecular structure analysis
Why This Matters
Ortho-substitution is a critical determinant of target selectivity in sulfonamide-based inhibitors, as evidenced in carbonic anhydrase isoform selectivity and acetylcholinesterase inhibition studies.
[1] CAS Common Chemistry. 4-Amino-N,N-diethylbenzenesulfonamide. CAS RN 1709-39-3. View Source
[2] Rasti, B. et al. (2018). Probing the chemical interaction space governed by 4-amino-substituted benzenesulfonamides and carbonic anhydrase isoforms. Research in Pharmaceutical Sciences. View Source
Recommended Application Scenarios for 4-Amino-N,N-diethyl-2-methylbenzenesulfonamide Based on Evidence Profile
Medicinal Chemistry Building Block for Sulfonamide-Based Lead Optimization
This compound serves as a core scaffold for the synthesis of novel sulfonamide derivatives, particularly where ortho-methyl substitution is desired to modulate lipophilicity, metabolic stability, or target selectivity. The N,N-diethyl sulfonamide moiety provides a distinct steric and electronic profile compared to N-unsubstituted or N-monomethyl analogs, making this compound a valuable intermediate for structure-activity relationship (SAR) exploration in enzyme inhibitor programs .
Reference Compound for DNA Repair Pathway Studies Involving Mer11
The documented activity of this compound in inhibiting Mer11 binding in Xenopus laevis extract at concentrations up to 1 mM supports its use as a tool compound or reference standard in DNA damage response and repair pathway investigations. Researchers studying homologous recombination or non-homologous end joining may employ this compound to probe Mer11 function, provided that appropriate controls and dose-response characterization are performed.
Comparative Physicochemical Reference for Sulfonamide Analog Series
Given the availability of predicted density and boiling point data , this compound can serve as a reference standard for comparative physicochemical characterization of sulfonamide analog series. Its ortho-methyl substitution provides a distinct retention time and spectral signature that can aid in method development for HPLC, LC-MS, or NMR-based analytical workflows when profiling sulfonamide libraries.
Application
Selection Property
Validation Focus
Medicinal chemistry building block
Ortho-methyl substitution for SAR design
SAR exploration and lead optimization
Mer11 DNA repair reference tool
Reported Mer11 binding inhibition baseline
Dose-response characterization with controls
Physicochemical reference for analog series
Predicted density and boiling point values
Retention time and spectral profiling in HPLC/LC-MS
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